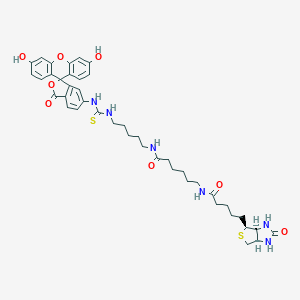

Fluorescein biotin

描述

属性

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N6O8S2/c49-26-13-16-30-33(22-26)55-34-23-27(50)14-17-31(34)42(30)29-15-12-25(21-28(29)39(53)56-42)46-41(57)45-20-8-2-7-19-44-36(51)10-3-1-6-18-43-37(52)11-5-4-9-35-38-32(24-58-35)47-40(54)48-38/h12-17,21-23,32,35,38,49-50H,1-11,18-20,24H2,(H,43,52)(H,44,51)(H2,45,46,57)(H2,47,48,54)/t32-,35-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVSXUVAYGNGJQ-INIOENKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Fluorescein Biotin in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein biotin is a hybrid molecule that marries the intense green fluorescence of fluorescein with the high-affinity binding of biotin. This combination has made it an indispensable tool in molecular biology, enabling the sensitive detection and localization of a wide array of biomolecules. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of this compound in research and drug development.

The utility of this compound is fundamentally reliant on the exceptionally strong and specific non-covalent interaction between biotin (vitamin B7) and the proteins avidin and streptavidin.[1][2] This bond, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest known in nature.[1][2] When a target molecule is labeled with biotin, it can be detected with high sensitivity by a fluorescently-labeled streptavidin or avidin molecule. Alternatively, a biotinylated probe can be detected by streptavidin conjugated to an enzyme (like horseradish peroxidase) which then generates a fluorescent or colorimetric signal. This system provides significant signal amplification because multiple biotin molecules can be attached to a single target, and each streptavidin molecule has four binding sites for biotin.

Fluorescein, a widely used fluorophore, absorbs blue light and emits green light, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.[3] By conjugating fluorescein to biotin, researchers can leverage the signal amplification of the biotin-streptavidin system for highly sensitive fluorescent detection.

Core Principles and Quantitative Data

The application of this compound hinges on its physicochemical and binding properties. The following table summarizes key quantitative data for this compound and the biotin-streptavidin interaction.

| Parameter | Value | Notes |

| This compound Properties | ||

| Excitation Maximum (λex) | ~494 nm | The peak wavelength of light absorbed by the fluorescein moiety. |

| Emission Maximum (λem) | ~518 nm | The peak wavelength of light emitted by the fluorescein moiety. |

| Biotin-Streptavidin Interaction | ||

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | This extremely low value indicates a very strong and stable interaction. Note that modifications to biotin can slightly alter this affinity. |

| Signal Amplification | ||

| Signal-to-Noise Ratio | Significantly increased compared to direct immunofluorescence | The multi-layered nature of biotin-streptavidin detection amplifies the signal, allowing for the detection of low-abundance targets. |

Key Applications and Experimental Protocols

This compound is a versatile reagent used in a multitude of molecular biology techniques. Below are detailed protocols for some of its primary applications.

Immunofluorescence (IF)

Immunofluorescence is a technique used to visualize the localization of a specific protein or antigen in cells or tissues. The biotin-streptavidin system is often employed for signal amplification.

Experimental Protocol: Indirect Immunofluorescence with Biotin-Streptavidin Amplification

-

Sample Preparation:

-

For cultured cells: Grow cells on sterile glass coverslips. Wash briefly with Phosphate Buffered Saline (PBS).

-

For tissue sections: Use paraffin-embedded or frozen sections mounted on slides. Deparaffinize and rehydrate paraffin sections.

-

-

Fixation:

-

Incubate samples in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate samples in 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking Endogenous Biotin (Critical for tissues with high endogenous biotin like kidney and liver):

-

Incubate with a streptavidin solution (e.g., 0.1 mg/mL in PBS) for 15-30 minutes at room temperature.

-

Rinse with PBS.

-

Incubate with a biotin solution (e.g., 0.01 mg/mL in PBS) for 15-30 minutes at room temperature to block the remaining biotin-binding sites on the streptavidin.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking Non-Specific Binding:

-

Incubate samples in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody specific to the target protein in antibody dilution buffer (e.g., 1% BSA in PBS) at a concentration typically ranging from 1-10 µg/mL (or a dilution of 1:100 to 1:1000).

-

Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

Wash three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute a biotinylated secondary antibody (that recognizes the host species of the primary antibody) in antibody dilution buffer (e.g., 1:200 to 1:1000 dilution).

-

Incubate for 1 hour at room temperature in the dark.

-

Wash three times with PBST for 5 minutes each.

-

-

Streptavidin-Fluorescein Conjugate Incubation:

-

Dilute a streptavidin-fluorescein conjugate in antibody dilution buffer (e.g., 1:200 to 1:1000 dilution).

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash three times with PBST for 5 minutes each.

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslip on a microscope slide using an anti-fade mounting medium.

-

-

Visualization:

-

Image using a fluorescence microscope with appropriate filters for fluorescein (blue excitation, green emission) and the counterstain.

-

Caption: Indirect Immunofluorescence Workflow with Biotin-Streptavidin Amplification.

Flow Cytometry

Flow cytometry is used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. This compound is used to label cells for the detection and quantification of cell surface or intracellular proteins.

Experimental Protocol: Cell Surface Staining for Flow Cytometry

-

Cell Preparation:

-

Harvest cells and wash once with ice-cold FACS buffer (PBS with 1-2% BSA and 0.1% sodium azide).

-

Resuspend cells to a concentration of 1 x 10⁷ cells/mL in FACS buffer.

-

Aliquot 100 µL of cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

-

Blocking:

-

Add Fc block (to prevent non-specific binding to Fc receptors) and incubate for 10 minutes on ice.

-

-

Primary Antibody Incubation:

-

Add the biotinylated primary antibody at a pre-titered optimal concentration.

-

Incubate for 30 minutes on ice in the dark.

-

Wash cells twice by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes at 4°C.

-

-

Streptavidin-Fluorescein Incubation:

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the streptavidin-fluorescein conjugate at its optimal concentration.

-

Incubate for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for fluorescein.

-

Caption: Flow Cytometry Cell Surface Staining Workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A biotinylated detection antibody followed by a streptavidin-enzyme conjugate is a common method for signal amplification.

Experimental Protocol: Sandwich ELISA with Biotin-Streptavidin Detection

-

Plate Coating:

-

Coat a 96-well plate with a capture antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (PBST).

-

-

Blocking:

-

Add blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection Antibody Incubation:

-

Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Streptavidin-Enzyme Conjugate Incubation:

-

Add a streptavidin-HRP (horseradish peroxidase) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Substrate Addition and Signal Detection:

-

Add a suitable substrate for HRP (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).

-

Incubate until a color change develops, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength on a plate reader. The signal intensity is proportional to the amount of analyte in the sample.

-

Caption: Sandwich ELISA Workflow with Biotin-Streptavidin Detection.

Application in Signaling Pathway Elucidation: The EGFR/MAPK Pathway

This compound, through immunofluorescence, is a powerful tool for studying signaling pathways by visualizing the localization and activation of key proteins. A prominent example is the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial in cell proliferation, differentiation, and survival.

Upon binding of its ligand, EGF, EGFR dimerizes and autophosphorylates, initiating a signaling cascade that includes the activation of the Ras-Raf-MEK-ERK (MAPK) pathway. Dysregulation of this pathway is a hallmark of many cancers.

Researchers can use immunofluorescence with antibodies specific to total and phosphorylated forms of EGFR and ERK to study the activation and cellular localization of these proteins in response to stimuli. A biotinylated secondary antibody followed by a streptavidin-fluorescein conjugate can be used to achieve a strong signal, which is particularly useful for detecting the often transiently phosphorylated and activated forms of these signaling proteins. For instance, upon stimulation, phosphorylated ERK (p-ERK) translocates from the cytoplasm to the nucleus, a key event in its function that can be clearly visualized using this technique.

Caption: Simplified EGFR/MAPK Signaling Pathway.

Logical Relationships in Experimental Design

The use of this compound in molecular biology often involves a series of logical steps to ensure the specificity and sensitivity of the assay. The following diagram illustrates the logical relationship in an indirect immunofluorescence experiment to confirm the presence and localization of a target protein.

Caption: Logical Flow for Protein Localization using Biotin-Streptavidin System.

Conclusion

This compound is a powerful and versatile reagent that plays a critical role in a wide range of molecular biology applications. By combining the high-affinity biotin-streptavidin interaction with the robust fluorescence of fluorescein, researchers can achieve significant signal amplification, enabling the sensitive detection and visualization of biomolecules. The detailed protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this compound-based assays in research and drug development, facilitating a deeper understanding of complex biological processes.

References

An In-depth Technical Guide to the Binding Mechanism of Fluorescein-Biotin to Avidin and Streptavidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate binding mechanism between fluorescein-biotin conjugates and the proteins avidin and streptavidin. This interaction is fundamental to numerous biotechnological applications, and a thorough understanding of its kinetics, thermodynamics, and structural basis is crucial for the effective design and implementation of assays and purification systems.

Executive Summary

The binding of biotin to avidin and streptavidin is one of the strongest non-covalent interactions known in nature, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar to picomolar range. The addition of a fluorescein moiety to biotin creates a versatile tool for detection and quantification, but it also introduces nuances to the binding mechanism. This guide delves into the core principles of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The Core Binding Interaction: A Multi-faceted Phenomenon

The binding of fluorescein-biotin to avidin and streptavidin is a complex interplay of hydrogen bonding, van der Waals forces, and hydrophobic interactions. The biotin moiety is deeply buried within a beta-barrel structure in each of the four identical subunits of the tetrameric avidin and streptavidin proteins.

A critical aspect of this interaction is the role of a flexible loop (L3/4) which closes over the biotin-binding pocket upon ligand entry, significantly contributing to the slow dissociation rate. The fluorescein molecule, connected via a spacer arm, can influence the binding kinetics and may interact with residues on the protein surface.

Structural Insights into the Binding Pocket

Crystal structures of streptavidin in complex with biotin-4-fluorescein reveal that the biotin portion maintains its canonical interactions within the binding pocket. The fluorescein moiety and its spacer arm, however, engage in several non-polar contacts with the protein surface that are not present with biotin alone. The specific nature of these interactions is dependent on the length and chemical nature of the spacer connecting biotin and fluorescein. For instance, Trp120 is in close proximity (approximately 5 Å) to the fluorescein, which is a key factor in the observed fluorescence quenching upon binding.[1]

Quantitative Analysis of the Binding Interaction

The conjugation of fluorescein to biotin can modulate the binding kinetics and thermodynamics compared to unmodified biotin. The length of the spacer arm between biotin and fluorescein is a critical determinant of these parameters.

Kinetic Parameters

Stopped-flow methodologies using fluorescently labeled biotin derivatives have been employed to determine the association rate constants (k_on_). Studies have shown that the k_on_ values for streptavidin are generally faster than for avidin. Importantly, these reactions are not purely diffusion-limited, as indicated by their strong temperature dependence and large activation energies.[1] Longer spacer arms in some commercial "fluorescein-biotin" conjugates can lead to slower association and anti-cooperative binding, requiring significantly longer incubation times to reach equilibrium.[2]

| Ligand | Protein | k_on_ (M⁻¹s⁻¹) at 20°C | Temperature (°C) | Method |

| Biotin-4-Fluorescein (BFl) | Avidin | 4.6 (± 0.3) x 10⁵ | 20 | Stopped-Flow Fluorimetry |

| Biotin-4-Fluorescein (BFl) | Streptavidin | 1.73 (± 0.04) x 10⁷ | 20 | Stopped-Flow Fluorimetry |

| Biocytin-Oregon Green (BcO) | Avidin | 1.6 (± 0.4) x 10⁵ | 20 | Stopped-Flow Fluorimetry |

| Biocytin-Oregon Green (BcO) | Streptavidin | 1.72 (± 0.03) x 10⁷ | 10 | Stopped-Flow Fluorimetry |

Table 1: Association Rate Constants (k_on_) for Fluorescent Biotin Derivatives with Avidin and Streptavidin. Data extracted from Delgadillo et al., 2019.[1][3]

Thermodynamic Parameters

While extensive thermodynamic data is available for the unmodified biotin-avidin/streptavidin interaction, specific data for fluorescein-biotin is less common. The binding of biotin to both proteins is a spontaneous process, as indicated by a negative Gibbs free energy (ΔG). For unmodified biotin, the interaction with avidin has a binding enthalpy (ΔH) of approximately -23.4 kcal/mol at 25°C. The interaction with streptavidin is also enthalpically driven at higher temperatures (30-40°C) but becomes entropically favorable at lower temperatures. The presence of the fluorescein moiety and its interactions with the protein surface are expected to contribute to the overall thermodynamic profile.

| Ligand | Protein | K_d_ (M) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Method |

| Biotin | Avidin | ~10⁻¹⁵ | -20.4 | -23.4 | 3.0 | Isothermal Titration Calorimetry |

| Biotin | Streptavidin | ~10⁻¹⁴ | -18.9 | -27.5 | 8.6 | Isothermal Titration Calorimetry |

Table 2: Thermodynamic Parameters for Unmodified Biotin Binding to Avidin and Streptavidin at 25°C. This data serves as a baseline for comparison.

Experimental Protocols for Studying the Interaction

Several biophysical techniques are employed to characterize the fluorescein-biotin binding to avidin and streptavidin.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding event, allowing for the determination of the binding affinity (K_a_), enthalpy (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of avidin or streptavidin (typically in the low micromolar range, e.g., 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a solution of fluorescein-biotin (typically 10-20 fold higher concentration than the protein) in the same buffer. Degas both solutions to prevent bubble formation.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution into the sample cell and the fluorescein-biotin solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the fluorescein-biotin solution into the protein solution.

-

Allow the system to reach equilibrium after each injection while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface. It is used to determine the association (k_on_) and dissociation (k_off_) rate constants, and the dissociation constant (K_d_).

Detailed Methodology:

-

Sensor Chip Preparation:

-

Use a streptavidin-coated sensor chip.

-

Alternatively, immobilize avidin or streptavidin on a suitable sensor chip (e.g., CM5 chip) via amine coupling.

-

-

Ligand Immobilization (if applicable):

-

Inject a solution of avidin or streptavidin over the activated sensor surface to achieve the desired immobilization level.

-

Deactivate any remaining active groups.

-

-

Analyte Injection:

-

Inject a series of concentrations of fluorescein-biotin (the analyte) over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association phase.

-

-

Dissociation Phase:

-

Replace the analyte solution with buffer and monitor the decrease in the SPR signal as the fluorescein-biotin dissociates from the immobilized protein.

-

-

Data Analysis:

-

Fit the association and dissociation curves of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine k_on_ and k_off_.

-

Calculate the K_d_ as the ratio of k_off_ to k_on_.

-

Fluorescence Polarization (FP)

FP measures the change in the rotational motion of a fluorescent molecule upon binding to a larger partner. The binding of the relatively small fluorescein-biotin to the much larger avidin or streptavidin protein results in a significant increase in the polarization of the emitted light.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein-biotin in a suitable buffer (e.g., PBS with 0.1 mg/mL BSA to prevent non-specific binding).

-

Prepare a series of dilutions of avidin or streptavidin in the same buffer.

-

-

Assay Setup:

-

In a microplate, add a fixed concentration of fluorescein-biotin (typically in the low nanomolar range, e.g., 1-10 nM).

-

Add varying concentrations of the avidin or streptavidin solution.

-

Include control wells with only the fluorescein-biotin probe (for minimum polarization) and buffer alone (for background).

-

-

Incubation:

-

Incubate the plate for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of the emitted light parallel (I_parallel_) and perpendicular (I_perpendicular_) to the plane of the polarized excitation light.

-

-

Data Analysis:

-

Calculate the fluorescence polarization (P) or anisotropy (r) for each well.

-

Plot the polarization values as a function of the protein concentration and fit the data to a binding isotherm to determine the K_d_.

-

Visualizing the Mechanisms and Workflows

Graphviz diagrams are provided to illustrate key processes and relationships.

References

The Principle of Fluorescence Quenching in Fluorescein-Biotin Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underpinning fluorescence quenching in fluorescein-biotin assays. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the mechanisms, experimental protocols, and data interpretation involved in these powerful analytical techniques.

Introduction to Fluorescence Quenching in Biological Assays

Fluorescence quenching is a molecular process that leads to a decrease in the fluorescence intensity of a fluorophore.[1][2] This phenomenon occurs when the excited-state fluorophore interacts with another molecule, termed a quencher, resulting in non-radiative energy loss.[1] The efficiency of this quenching is highly dependent on the proximity and interaction between the fluorophore and the quencher. This principle is harnessed in fluorescein-biotin assays to study the high-affinity interaction between biotin and its binding proteins, avidin and streptavidin.

In a typical fluorescein-biotin assay, a fluorescein molecule is conjugated to biotin. When this conjugate is in a free state, the fluorescein exhibits its characteristic fluorescence upon excitation. However, upon binding to avidin or streptavidin, the fluorescence is significantly quenched.[3][4] This quenching event serves as a direct and sensitive measure of the binding interaction.

Core Mechanisms of Fluorescence Quenching

Fluorescence quenching can be broadly categorized into two main types: dynamic and static quenching. Both mechanisms require molecular contact between the fluorophore and the quencher.

Dynamic (Collisional) Quenching

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule in solution. This collision provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus reducing fluorescence intensity without altering the absorption spectrum of the fluorophore. A key characteristic of dynamic quenching is a decrease in the fluorescence lifetime of the fluorophore. The relationship between quenching and quencher concentration in dynamic quenching is typically described by the Stern-Volmer equation.

Static Quenching

Static quenching arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This complex formation effectively reduces the concentration of excitable fluorophores. Unlike dynamic quenching, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophores. The binding of fluorescein-biotin to avidin or streptavidin is a prime example of static quenching, where the protein-ligand complex is non-fluorescent or significantly less fluorescent.

Specific Mechanisms in Fluorescein-Biotin Assays

While the broader categories are static and dynamic quenching, the specific molecular interactions driving the quenching in fluorescein-biotin assays can include:

-

Photoinduced Electron Transfer (PET): PET is a primary mechanism implicated in the quenching of fluorescein upon binding to avidin/streptavidin. In this process, an electron is transferred from an electron-donating moiety (like tryptophan or guanine residues in the protein's binding pocket) to the excited fluorescein molecule, or vice versa. This electron transfer process creates a charge-separated state and provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus quenching fluorescence.

-

Förster Resonance Energy Transfer (FRET): FRET is another potential quenching mechanism where energy is non-radiatively transferred from an excited donor fluorophore (fluorescein) to a suitable acceptor molecule. For FRET to occur, there must be an overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, and they must be in close proximity (typically 1-10 nm). In the context of fluorescein-biotin assays, FRET can be engineered by using a quencher molecule that occupies the biotin-binding sites of avidin. When biotin displaces this quencher, the FRET is disrupted, leading to an increase in fluorescence.

Below is a diagram illustrating the general principle of fluorescence quenching in a fluorescein-biotin assay.

Caption: General principle of fluorescence quenching upon binding of fluorescein-biotin to streptavidin.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on fluorescein-biotin fluorescence quenching assays.

Table 1: Quenching Efficiency of Fluorescein-Biotin Conjugates

| Fluorescent Ligand | Quencher | Quenching Efficiency (%) | Reference |

| Biotin-fluorescein conjugate (ethylene diamine spacer) | Avidin | 84-88 | |

| Biotin-fluorescein conjugate (ethylene diamine spacer) | Streptavidin | 84-88 | |

| Biotin-4-fluorescein (B4F) | Streptavidin | up to 88 |

Table 2: Assay Parameters and Detection Limits

| Assay Type | Analyte | Detection Limit | Linear Range | Reference |

| Fluorescence Quenching | (Strept)avidin | 0.2 - 2 nM | - | |

| FRET-based de-quenching | Biotin | 0.5 nM | 0.8 - 9.8 nM | |

| FRET-based de-quenching | Biotin | 4 pmol in 0.1 mL | - | |

| TR-FRET | Biotin | 0.03 nM | 0.05 - 100 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments in fluorescein-biotin fluorescence quenching assays.

Protocol for Titration of (Strept)avidin with Biotin-4-Fluorescein (B4F)

This protocol is adapted from studies utilizing B4F to determine the concentration of biotin-binding sites.

Objective: To determine the concentration of active (strept)avidin by titrating with a known concentration of B4F and measuring the corresponding fluorescence quenching.

Materials:

-

Biotin-4-fluorescein (B4F) stock solution (e.g., 160 nM in a suitable buffer)

-

(Strept)avidin solution of unknown concentration

-

Assay Buffer (e.g., Buffer B, specific composition should be optimized, often contains BSA to prevent non-specific binding)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the (strept)avidin solution: In the assay buffer, prepare a series of dilutions of your (strept)avidin sample.

-

Aliquot the diluted (strept)avidin: Add a fixed volume (e.g., 950 µL) of each (strept)avidin dilution to the wells of the microplate. Include a blank control with buffer only.

-

Add B4F: To each well, add a small, fixed volume (e.g., 50 µL) of the B4F stock solution to achieve a final concentration of 8 nM.

-

Incubate: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium. This can range from 10-30 minutes for B4F.

-

Measure Fluorescence: Read the fluorescence intensity in the plate reader. Use an excitation wavelength of approximately 490 nm and an emission wavelength of around 525 nm.

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity as a function of the (strept)avidin concentration.

-

The fluorescence will decrease as the (strept)avidin concentration increases, up to the point of saturation. The concentration of (strept)avidin can be determined from the titration curve.

-

Below is a workflow diagram for the (strept)avidin titration experiment.

Caption: Experimental workflow for the titration of (strept)avidin with biotin-4-fluorescein.

Protocol for Competitive Assay to Determine Biotin Concentration

This protocol describes a competitive assay format to measure the concentration of free biotin in a sample.

Objective: To quantify the amount of unlabeled biotin in a sample by its ability to compete with fluorescein-biotin for binding to a fixed amount of (strept)avidin.

Materials:

-

Sample containing an unknown concentration of biotin

-

Biotin standards of known concentrations

-

Fluorescein-biotin conjugate solution (e.g., B4F)

-

(Strept)avidin solution at a fixed, known concentration

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Biotin Standards: Create a serial dilution of the biotin standards in the assay buffer.

-

Prepare Samples: Dilute the unknown samples as necessary in the assay buffer.

-

Reaction Setup:

-

In the wells of the microplate, add the (strept)avidin solution.

-

Add the biotin standards and unknown samples to their respective wells.

-

Finally, add the fluorescein-biotin conjugate to all wells.

-

-

Incubate: Allow the competitive binding reaction to reach equilibrium.

-

Measure Fluorescence: Read the fluorescence intensity as described in the previous protocol.

-

Data Analysis:

-

The fluorescence intensity will be lowest in the absence of free biotin (maximum quenching) and will increase as the concentration of free biotin increases (less fluorescein-biotin is bound).

-

Create a standard curve by plotting the fluorescence intensity against the concentration of the biotin standards.

-

Determine the concentration of biotin in the unknown samples by interpolating their fluorescence readings on the standard curve.

-

The logical relationship in a competitive fluorescein-biotin assay is depicted below.

Caption: Competitive binding in a fluorescein-biotin assay.

Conclusion

Fluorescence quenching in fluorescein-biotin assays provides a robust and sensitive method for studying biotin-protein interactions. The underlying principles of static and dynamic quenching, particularly photoinduced electron transfer, are central to the design and interpretation of these assays. By carefully controlling experimental conditions and understanding the quantitative relationships, researchers can accurately determine the concentrations of biotin and biotin-binding proteins, making this a valuable tool in various fields, including drug discovery and diagnostics.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. Rapid estimation of avidin and streptavidin by fluorescence quenching or fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accurate measurement of avidin and streptavidin in crude biofluids with a new, optimized biotin-fluorescein conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein Biotin Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of fluorescein biotin conjugates, essential tools in a wide array of biological research and drug development applications. This document details the excitation and emission characteristics, experimental protocols for their measurement, and visual workflows for their practical application.

Core Concepts: Fluorescence of this compound Conjugates

Fluorescein, a widely used fluorophore, can be chemically linked to biotin, a small vitamin with a high affinity for avidin and streptavidin proteins. This conjugation allows for the highly specific labeling of biological targets. The fluorescence of these conjugates is characterized by their excitation and emission spectra. The excitation spectrum reveals the wavelengths of light the molecule absorbs to enter an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. These spectral properties are critical for designing and troubleshooting fluorescence-based assays, including fluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISA).

Quantitative Spectral Data

The following table summarizes the key spectral properties of various commercially available this compound conjugates. These values are crucial for selecting the appropriate conjugate and configuring instrumentation for optimal signal detection.

| Conjugate Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Buffer |

| Biotin-4-Fluorescein | 494 | 523 | ~70,000 (at 491-497 nm) | Not specified | 0.05 M Phosphate Buffer |

| Biotin (5-fluorescein) conjugate | 490 | 524 | Not specified | Not specified | 0.1 M Tris pH 8.0 |

| This compound | 494 | 518 | Not specified | Not specified | Not specified[1] |

| (+)-biotinyl-fluorescein | 491 | 518 | 76,600 | Not specified | Not specified[2] |

| This compound | 498 | 517 | 80,000 | 0.79 - 0.95 | DMSO[3] |

Note: The exact spectral characteristics can be influenced by environmental factors such as pH, solvent polarity, and binding to other molecules. For instance, the fluorescence of fluorescein is known to be pH-dependent, with optimal fluorescence occurring at a pH greater than 6.

Experimental Protocols

Accurate measurement of excitation and emission spectra is fundamental to the successful application of this compound conjugates. Below is a generalized protocol for acquiring these spectra using a fluorescence spectrophotometer.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of the this compound conjugate (e.g., 1-10 mM) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These conjugates are typically soluble in these organic solvents.

-

Working Solution: Dilute the stock solution to a final working concentration (e.g., 1-10 µM) in the desired aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4). It is crucial to ensure the final concentration of the organic solvent from the stock solution is minimal (typically <1%) to avoid affecting the spectral properties.

-

pH Considerations: As fluorescein's fluorescence is pH-sensitive, maintain a consistent and appropriate pH for your experimental buffer, generally above pH 7.

Instrumentation and Measurement

-

Instrument: A fluorescence spectrophotometer or a plate reader with fluorescence capabilities is required.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 520 nm).

-

Scan a range of excitation wavelengths (e.g., 400-510 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 500-600 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum represents the emission maximum (λem).

-

-

Controls: Always measure the fluorescence of a buffer-only blank to subtract any background signal.

Visualization of Experimental Workflows

The utility of this compound conjugates lies in their application in various detection and quantification assays. The following diagrams, generated using the DOT language, illustrate common experimental workflows.

Direct Fluorescence Detection Workflow

This workflow illustrates the basic principle of using a fluorescein-biotin conjugate to label a target molecule that has been biotinylated.

Caption: Workflow for direct fluorescence detection using a biotinylated target and a fluorescein-biotin conjugate.

Signal Amplification Workflow using Streptavidin

A common application involves the use of streptavidin, which can bind up to four biotin molecules, to amplify the fluorescent signal.

References

An In-depth Technical Guide to Fluorescein Isothiocyanate (FITC) Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of fluorescein isothiocyanate (FITC) conjugated to biotin. It is intended to serve as a technical resource for researchers and professionals in the fields of life sciences and drug development, offering detailed data, experimental protocols, and visualizations to facilitate its use in various research applications.

Core Chemical Structures

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescent dye fluorescein. It is functionalized with an isothiocyanate group (-N=C=S), which readily reacts with primary amines on proteins and other biomolecules to form a stable thiourea bond.[1] FITC is commercially available as two main isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC), which have nearly identical spectral properties.[2]

Biotin, a B-complex vitamin (B7), is a small molecule with an exceptionally high affinity for the proteins avidin and streptavidin.[3][4] This strong and specific interaction is widely exploited in biotechnology for non-covalent labeling and detection applications.

"FITC-biotin" is not a single molecule but a class of conjugates where FITC is covalently linked to biotin, often through a spacer arm. The spacer is crucial for minimizing steric hindrance and ensuring that both the fluorescent properties of FITC and the binding affinity of biotin are retained. Common spacers include polyethylene glycol (PEG) and aminohexanoic acid.

Below are representations of the core components and a common conjugate structure:

Quantitative Data

The fluorescent properties of FITC are well-characterized. Upon conjugation to biotin, these properties may be slightly altered depending on the linker and the local chemical environment. The fluorescence of some FITC-biotin conjugates is known to be quenched upon binding to avidin or streptavidin, a property that can be exploited for quantifying biotin binding sites.[5]

| Property | Value (FITC) | Value (Fluorescein Biotin Conjugate) | Reference(s) |

| Excitation Maximum (λex) | ~495 nm | ~485-498 nm | |

| Emission Maximum (λem) | ~519-525 nm | ~517-535 nm | |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.92 | ~0.79-0.95 | |

| Molecular Weight | 389.38 g/mol | Varies (e.g., 831.0 g/mol for a specific conjugate) |

Experimental Protocols

Synthesis of a FITC-Biotin Conjugate

While many researchers purchase pre-made FITC-biotin conjugates, it is possible to synthesize them in the lab. The following is a generalized protocol for the conjugation of FITC to an amine-functionalized biotin, such as one with an aminohexanoic acid spacer.

Materials:

-

FITC (Isomer I)

-

Biotin with a primary amine linker (e.g., Biotin-X, N-(+)-Biotinyl-6-aminohexanoic acid)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., a small glass vial)

-

Stirring mechanism (e.g., magnetic stirrer)

-

Purification system (e.g., HPLC or column chromatography)

Protocol:

-

Dissolve Biotin: Dissolve the amine-functionalized biotin in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

Add Base: Add 2-3 molar equivalents of TEA or DIPEA to the biotin solution. This deprotonates the primary amine, making it nucleophilic.

-

Dissolve FITC: In a separate container, dissolve FITC in anhydrous DMF or DMSO to a concentration of approximately 10 mg/mL immediately before use. FITC is sensitive to hydrolysis.

-

Reaction: Slowly add a slight molar excess (e.g., 1.1 equivalents) of the FITC solution to the stirring biotin solution.

-

Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil. Allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours, or overnight for a more complete reaction.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Purification: Upon completion, the FITC-biotin conjugate can be purified from unreacted starting materials and byproducts using reverse-phase HPLC or silica gel chromatography.

-

Characterization: The final product should be characterized by mass spectrometry and its concentration determined by UV-Vis spectrophotometry using the extinction coefficient of fluorescein.

Labeling an Antibody with FITC

This protocol details the common procedure for labeling a primary antibody with FITC. A similar approach can be used for other proteins.

Materials:

-

Purified, carrier-free antibody (at least 2 mg/mL)

-

FITC (Isomer I)

-

Anhydrous DMSO

-

Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

-

Storage Buffer: Phosphate-buffered saline (PBS) with 0.1% sodium azide and 1% BSA

Protocol:

-

Buffer Exchange: Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any primary amines (e.g., Tris) or sodium azide.

-

Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.

-

Conjugation Reaction: While gently stirring the antibody solution, add 40-80 µg of the FITC solution for every 1 mg of antibody. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 1 hour with continuous stirring.

-

Purification: Remove unreacted FITC by passing the solution through a desalting column equilibrated with the Storage Buffer. The first colored band to elute is the FITC-conjugated antibody. Alternatively, dialyze the reaction mixture against PBS.

-

Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein concentration) and 495 nm (for FITC concentration).

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.

Experimental Workflows and Signaling Pathways

Sandwich ELISA with FITC-Biotin Detection

FITC-biotin is frequently used in enzyme-linked immunosorbent assays (ELISAs) for signal amplification. The high affinity of biotin for streptavidin allows for the recruitment of streptavidin-enzyme conjugates, which then generate a measurable signal.

Receptor-Ligand Interaction Studies

FITC-biotin can be used as a probe to study the binding of a ligand to its cell surface receptor. In this hypothetical signaling pathway, a biotinylated ligand binds to its receptor, which can then be detected using FITC-conjugated streptavidin. This allows for the visualization and quantification of receptor-ligand binding and subsequent cellular events.

References

- 1. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 2. drmr.com [drmr.com]

- 3. FITC-Streptavidin and PE-Streptavidin: Essential options for fluorescent biotin detection | Immunostep Biotech [immunostep.com]

- 4. Biotin Polyclonal Antibody, FITC (600-402-098) [thermofisher.com]

- 5. glpbio.com [glpbio.com]

Unlocking Molecular Interactions: A Technical Guide to the Heterobifunctional Properties of Fluorescein Biotin

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug discovery, the ability to accurately detect and quantify molecular interactions is paramount. Fluorescein biotin, a heterobifunctional molecule, has emerged as a powerful and versatile tool in this domain. This technical guide provides an in-depth exploration of the core properties of this compound, its applications in key experimental assays, and detailed protocols to empower researchers in their scientific endeavors.

Core Properties of this compound: A Dual-Functionality Probe

This compound is a chimeric molecule that ingeniously combines the functionalities of two distinct moieties: the fluorescent properties of fluorescein and the high-affinity binding of biotin to avidin and streptavidin.[1][2] This dual nature allows it to serve as a potent probe for detecting and quantifying biotin-binding sites and for developing a wide range of bioassays.[1]

The structure typically consists of a fluorescein molecule linked to a biotin molecule via a spacer arm.[3][4] This spacer is crucial as it minimizes steric hindrance, allowing both the fluorescein to fluoresce and the biotin to bind to its target proteins effectively.

The Fluorescein Moiety: A Robust Fluorescent Reporter

Fluorescein is a widely used fluorophore characterized by its bright green fluorescence. Its well-defined excitation and emission spectra make it compatible with standard fluorescence detection instrumentation.

The Biotin Moiety: A High-Affinity Binding Partner

Biotin, also known as vitamin B7, exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar to picomolar range, ensuring highly stable and specific binding.

The Principle of Fluorescence Quenching

A key characteristic of this compound is the significant quenching of its fluorescence upon binding to avidin or streptavidin. This phenomenon forms the basis for many quantitative assays. When unbound in solution, this compound exhibits strong fluorescence. However, upon binding to the biotin-binding pocket of avidin or streptavidin, its fluorescence intensity is dramatically reduced, with reports of 84-88% quenching. This quenching effect is highly reproducible and directly proportional to the concentration of available biotin-binding sites.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound and its interaction with avidin and streptavidin are summarized in the tables below.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | References |

| Molecular Formula | C42H50N6O8S2 | |

| Molecular Weight | ~831.0 g/mol | |

| Excitation Wavelength (λex) | ~494 nm | |

| Emission Wavelength (λem) | ~518 nm | |

| Quantum Yield | 0.79 - 0.95 | |

| Solubility | Soluble in DMSO and DMF |

Table 2: Binding Affinity and Quenching Efficiency

| Parameter | Avidin | Streptavidin | References |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M | |

| Fluorescence Quenching | Up to 88% | Up to 88% |

Experimental Applications and Protocols

The unique properties of this compound have led to its widespread adoption in a variety of powerful assay formats.

Fluorescence Polarization (FP) Assays

Fluorescence polarization is a homogeneous assay technique used to study molecular interactions in solution. The principle relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for a competitive fluorescence polarization assay using this compound.

Detailed Protocol for a Competitive Fluorescence Polarization Assay:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare a stock solution of the biotin-binding protein (e.g., streptavidin) in a suitable assay buffer (e.g., PBS, pH 7.4).

-

Prepare serial dilutions of the unlabeled competitor (e.g., free biotin or a test compound) in the assay buffer.

-

-

Assay Setup:

-

In a microplate (typically black, low-binding), add a fixed concentration of this compound. The optimal concentration should be determined empirically but is often in the low nanomolar range.

-

Add the biotin-binding protein at a concentration that results in a significant polarization signal upon binding to the this compound tracer. This concentration also needs to be optimized.

-

Add the serially diluted competitor.

-

Include control wells containing:

-

Tracer only (for minimum polarization).

-

Tracer and binding protein without competitor (for maximum polarization).

-

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes). Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

The decrease in fluorescence polarization with increasing competitor concentration is used to determine the binding affinity of the competitor or its inhibitory concentration (IC50).

-

Enzyme-Linked Immunosorbent Assay (ELISA)

In an ELISA context, this compound can be used for the detection of biotinylated molecules. A common format involves capturing a biotinylated analyte and then detecting it with an anti-fluorescein antibody conjugated to an enzyme.

Experimental Workflow: ELISA with this compound Detection

Caption: General workflow for an ELISA utilizing this compound for detection.

Detailed Protocol for a Sandwich ELISA:

-

Coating:

-

Coat the wells of a microplate with a capture antibody specific for the analyte of interest. Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block any remaining non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS) for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Wash the plate and add the samples containing the biotinylated-fluorescein analyte. Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate and add an anti-fluorescein antibody conjugated to an enzyme (e.g., HRP or AP). Incubate for 1 hour at room temperature.

-

-

Substrate Addition:

-

Wash the plate thoroughly and add the appropriate enzyme substrate.

-

-

Measurement:

-

Measure the absorbance or fluorescence signal using a microplate reader. The signal intensity is proportional to the amount of analyte present in the sample.

-

Flow Cytometry

In flow cytometry, this compound can be used in conjunction with streptavidin-fluorophore conjugates for signal amplification or as a direct fluorescent label for cells that have been biotinylated or have biotin receptors.

Experimental Workflow: Flow Cytometry with this compound

Caption: Workflow for indirect immunofluorescent staining in flow cytometry using a biotinylated primary antibody and streptavidin-fluorescein.

Detailed Protocol for Indirect Immunofluorescent Staining:

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample and adjust the cell concentration to approximately 1 x 10^7 cells/mL.

-

Block Fc receptors to prevent non-specific antibody binding.

-

-

Primary Antibody Staining:

-

Incubate the cells with a biotinylated primary antibody specific for the cell surface marker of interest for 30 minutes on ice.

-

-

Washing:

-

Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide) to remove unbound primary antibody.

-

-

Secondary Staining:

-

Incubate the cells with a streptavidin-fluorescein conjugate for 30 minutes on ice, protected from light.

-

-

Washing:

-

Wash the cells again to remove unbound streptavidin-fluorescein.

-

-

Data Acquisition:

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer using the appropriate laser and filter settings for fluorescein.

-

Logical Relationships and Principles

Principle of Fluorescence Quenching upon Binding

Caption: The binding of this compound to streptavidin leads to fluorescence quenching.

Conclusion

This compound stands as a testament to the power of rationally designed molecular tools in advancing biological research and drug development. Its heterobifunctional nature, combining robust fluorescence with high-affinity binding, provides a versatile platform for a multitude of applications. By understanding the core principles and mastering the experimental protocols detailed in this guide, researchers can effectively leverage this compound to unravel complex molecular interactions and accelerate their scientific discoveries.

References

Fluorescein Biotin: A Non-Radioactive Revolution in Biotin-Based Assays

For decades, radioactive isotopes have been the gold standard for sensitive detection in biological assays. However, the emergence of advanced fluorescent molecules like fluorescein biotin has provided a safer, more stable, and highly effective alternative for researchers, scientists, and drug development professionals. This in-depth technical guide explores the core principles of how this compound functions as a non-radioactive substitute for radioactive biotin, offering detailed comparisons, experimental protocols, and visualizations of the underlying mechanisms.

Executive Summary

This compound offers a robust and versatile non-radioactive method for the detection and quantification of biotin-binding sites and biotinylated molecules. Its mechanism, primarily based on fluorescence quenching upon binding to avidin or streptavidin, allows for highly sensitive and specific assays without the significant safety, handling, and disposal concerns associated with radioactive isotopes. While radioactive methods, particularly those using ³²P, have historically offered the highest sensitivity, advancements in fluorescent detection technologies, including signal amplification techniques, have positioned fluorescein-based assays as a competitive and often preferable alternative in a wide range of applications, from ELISAs and Western blots to in situ hybridization.

Core Principles: this compound vs. Radioactive Biotin

The fundamental difference between this compound and radioactive biotin lies in their detection mechanisms.

This compound: This molecule combines the high-affinity binding of biotin to avidin and streptavidin with the fluorescent properties of fluorescein. The fluorescence of this compound is significantly quenched when it binds to the biotin-binding sites of avidin or streptavidin[1][2][3]. This quenching phenomenon forms the basis for a variety of quantitative assays. The amount of biotin present in a sample can be determined by measuring the reduction in fluorescence, as the sample biotin competes with this compound for binding to a limited amount of avidin or streptavidin.

Radioactive Biotin: This involves incorporating a radioactive isotope, such as tritium (³H) or iodine-125 (¹²⁵I) (often on streptavidin that binds to biotin), into the biotin molecule or its detection partner. The presence and quantity of the radiolabeled biotin are detected by measuring the radioactive decay, typically through autoradiography or scintillation counting[4]. While highly sensitive, this method necessitates specialized handling procedures, lead shielding, and regulated disposal of radioactive waste.

Quantitative Comparison of Detection Methods

While direct, side-by-side comparisons of quantitative data in the same assay are not always readily available in the literature, a general understanding of the performance of each method can be summarized.

| Parameter | This compound-Based Assays | Radioactive Biotin-Based Assays | Key Considerations & References |

| Detection Limit | Femtomole to picomole range. Can be enhanced with signal amplification techniques. | Attogram to femtogram range. Generally considered more sensitive for low-abundance targets. | Radioactive methods, particularly with ³²P, often provide the highest sensitivity. However, fluorescent methods with amplification can achieve comparable or sufficient sensitivity for many applications. |

| Signal-to-Noise Ratio | Generally good, but can be affected by autofluorescence of biological samples. Near-infrared fluorescent dyes can improve this. | Typically very high due to the low background of radioactive signals. | Proper blocking and washing steps are crucial for both methods to minimize background and enhance the signal-to-noise ratio. |

| Dynamic Range | Wide linear dynamic range, often several orders of magnitude. | Can be limited by film saturation in autoradiography. Phosphorimagers offer a wider dynamic range. | Fluorescent detection generally offers a broader linear dynamic range, which is advantageous for quantitative analysis of targets with varying expression levels. |

| Stability of Probe | Highly stable with a long shelf life. | Limited by the half-life of the radioisotope (e.g., ³²P: 14.3 days; ¹²⁵I: 60 days). | The stability of non-radioactive probes allows for greater flexibility in experimental planning and reagent storage. |

| Safety & Handling | Non-hazardous, requires standard laboratory precautions. | Requires specialized training, licensing, and handling procedures to minimize radiation exposure. | The safety and ease of handling of this compound are major advantages over radioactive materials. |

| Waste Disposal | Standard chemical waste disposal. | Requires specialized and often costly radioactive waste disposal protocols. | The cost and regulatory burden of radioactive waste disposal are significant drawbacks of using radiolabeled biotin. |

| Cost | Reagent costs can be comparable to or less than radioactive methods, especially when considering disposal costs. | Reagent costs can be high, and disposal costs add a significant financial burden. | The overall cost of ownership for radioactive assays is typically higher due to specialized equipment, safety measures, and waste disposal. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles and workflows for detection using this compound and radioactive biotin.

This compound Detection Principle

References

- 1. Radioactive Vs. Nonradioactive Probes – Key Differences [vedantu.com]

- 2. Substitution of the use of radioactivity by fluorescence for biochemical studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. slideshare.net [slideshare.net]

An In-depth Technical Guide to Trifunctional Fluorescein Biotin Azide Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trifunctional fluorescein biotin azide probes, versatile tools in chemical biology and drug discovery. These probes uniquely combine three functional moieties—a fluorescent reporter (fluorescein), an affinity tag (biotin), and a bioorthogonal handle (azide)—onto a single molecular scaffold. This trifunctional design enables the simultaneous detection, isolation, and identification of alkyne-modified biomolecules from complex biological systems.

Core Concepts and Molecular Structure

Trifunctional this compound azide probes are engineered to streamline the process of identifying and characterizing target biomolecules, such as proteins, glycans, and nucleic acids. The integration of three distinct functionalities into one probe offers significant advantages over traditional bifunctional probes by allowing for parallel downstream applications from a single labeling experiment.

The core structure of these probes consists of:

-

Fluorescein: A widely used green fluorescent dye that allows for direct visualization of labeled biomolecules. Its well-characterized excitation and emission spectra make it compatible with standard fluorescence microscopy and in-gel imaging systems.

-

Biotin: A small molecule with an exceptionally high affinity for avidin and streptavidin proteins. This strong and specific interaction is leveraged for the highly efficient enrichment and purification of labeled biomolecules from complex mixtures like cell lysates.

-

Azide (N₃): A bioorthogonal functional group that selectively reacts with alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry." This reaction is highly specific and proceeds with high efficiency in biological environments, minimizing off-target labeling.

A polyethylene glycol (PEG) spacer is often incorporated into the probe's structure to enhance aqueous solubility and minimize steric hindrance, ensuring efficient binding of both the azide to its alkyne target and the biotin to streptavidin.[1]

Quantitative Data

The performance of trifunctional this compound azide probes is underpinned by the distinct properties of their functional components. The following table summarizes key quantitative data for these probes.

| Parameter | Value | Notes |

| Fluorescein Moiety | ||

| Excitation Maximum (λex) | ~492-494 nm | The exact wavelength can vary slightly depending on the solvent and conjugation.[2][3] |

| Emission Maximum (λem) | ~518-520 nm | [2][3] |

| Molar Extinction Coefficient (ε) | ~70,000-80,000 M⁻¹cm⁻¹ | At ~490 nm in aqueous buffer (pH > 8). |

| Fluorescence Quantum Yield (ΦF) | ~0.79 - 0.95 | For fluorescein-biotin conjugates in aqueous solution. |

| Biotin Moiety | ||

| Dissociation Constant (Kd) for Avidin | ~10⁻¹⁵ M | This extremely strong interaction forms a very stable complex. |

| Dissociation Constant (Kd) for Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | Similar to avidin, enabling robust affinity purification. |

| Azide Moiety (Click Chemistry) | ||

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | CuAAC is generally faster but requires a copper catalyst, while SPAAC is copper-free. |

| Reaction Kinetics (CuAAC) | Dependent on catalyst, ligand, and reactants. | Can be completed in as little as 15-30 minutes at room temperature with an efficient catalyst system. |

| Reaction Kinetics (SPAAC) | Second-order rate constants vary with the cyclooctyne used. |

Experimental Protocols and Workflows

The trifunctional nature of these probes enables a streamlined experimental workflow, from labeling in a complex biological sample to downstream analysis.

General Experimental Workflow

The overall process involves three main stages: labeling of alkyne-modified biomolecules, affinity purification of the labeled targets, and visualization of the purified proteins.

Detailed Protocol: Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC

This protocol is adapted from general procedures for copper-catalyzed click chemistry in cell lysates.

Materials:

-

Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

-

This compound Azide Probe (1 mM stock in DMSO or water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)

-

Copper(II) Sulfate (CuSO₄) (20 mM in water)

-

Sodium Ascorbate (300 mM in water, freshly prepared)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

1.5 mL microcentrifuge tubes

Procedure:

-

In a 1.5 mL microcentrifuge tube, combine the following:

-

50 µL of protein lysate

-

90 µL of PBS buffer

-

20 µL of 2.5 mM this compound Azide Probe (final concentration ~20 µM, can be optimized)

-

-

Add 10 µL of 100 mM THPTA solution and vortex briefly to mix.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly to mix.

-

Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

The labeled proteins in the lysate are now ready for downstream purification and analysis.

Detailed Protocol: Affinity Purification of Biotinylated Proteins

This protocol provides a general guideline for enriching biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

-

Labeled cell lysate from the previous step

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer containing biotin, or a buffer with a cleavable linker reagent if applicable)

-

Magnetic stand

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer an appropriate amount to a new tube. Place the tube on a magnetic stand to pellet the beads, and discard the supernatant. Wash the beads twice with Binding/Wash Buffer.

-

Binding: Resuspend the washed beads in the labeled cell lysate. Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.

-

Washing: Place the tube on the magnetic stand to pellet the beads and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in Elution Buffer. For SDS-PAGE analysis, this is typically Laemmli sample buffer. Heat the sample to denature the proteins and release them from the beads. Place the tube on the magnetic stand and collect the supernatant containing the purified, labeled proteins.

Detailed Protocol: In-Gel Fluorescence Visualization

This protocol outlines the steps for visualizing the fluorescein-labeled proteins after separation by SDS-PAGE.

Materials:

-

Eluted, purified labeled protein sample

-

SDS-PAGE gel and electrophoresis system

-

Fluorescence gel imaging system with appropriate filters for fluorescein (Excitation: ~470-490 nm, Emission: ~515-530 nm)

Procedure:

-

SDS-PAGE: Load the eluted protein sample onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

-

Imaging: After electrophoresis, place the gel directly into the fluorescence imaging system. It is not necessary to stain the gel with Coomassie or other protein stains.

-

Acquisition: Set the imager to the appropriate excitation and emission wavelengths for fluorescein. For example, use an excitation wavelength of 470 nm and an emission filter centered around 520 nm. Acquire the image. The fluorescent bands correspond to the proteins that were successfully labeled with the trifunctional probe.

-

(Optional) Total Protein Staining: After fluorescence imaging, the same gel can be stained with a total protein stain like Coomassie Blue to visualize all proteins in the purified sample.

Application in Signaling Pathway Analysis

Trifunctional probes are powerful tools for elucidating signaling pathways by identifying protein-protein interactions and post-translational modifications that are often transient and difficult to capture. For example, these probes can be used to map the interactions within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. Dysregulation of this pathway is implicated in many diseases, including cancer.

In this hypothetical experiment, a non-canonical amino acid containing an alkyne group is metabolically incorporated into newly synthesized proteins in cells. Upon stimulation of the MAPK pathway with a growth factor, ERK is phosphorylated and activated. The alkyne-modified ERK can then be specifically labeled with the trifunctional this compound azide probe via a click reaction. The biotin tag allows for the enrichment of the labeled ERK and any interacting proteins, which can then be identified by mass spectrometry. The fluorescein tag enables visualization of the labeled ERK, confirming its presence and allowing for quantification. This approach can help to identify novel binding partners of activated ERK and provide insights into the dynamic regulation of the MAPK pathway.

Synthesis of Trifunctional Probes

The synthesis of trifunctional this compound azide probes is typically achieved through a modular, multi-step process. While specific synthetic routes can vary, a general strategy involves the use of a scaffold molecule with orthogonal protecting groups that allow for the sequential addition of the three functional moieties.

For example, a lysine-based scaffold can be used, where the alpha-amino group, the epsilon-amino group, and the carboxyl group are differentially protected. This allows for the selective deprotection and subsequent coupling of fluorescein, biotin, and an azide-containing linker. Solid-phase synthesis on a resin can also be employed to facilitate purification between steps.

Conclusion

Trifunctional this compound azide probes represent a significant advancement in chemical biology, providing a powerful and efficient means to study the proteome. By enabling simultaneous visualization and affinity purification of target biomolecules, these probes streamline experimental workflows and enhance the depth of information that can be obtained from a single experiment. Their application in elucidating complex biological processes, such as signaling pathways, holds great promise for advancing our understanding of cellular function and for the development of new therapeutic strategies.

References

A Technical Guide to the Physicochemical Properties of Fluorescein Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein biotin is a versatile fluorescent probe that combines the high-affinity binding of biotin to avidin and streptavidin with the bright green fluorescence of fluorescein. This bifunctional molecule has become an indispensable tool in a wide array of biological and biochemical applications, including immunoassays, fluorescence microscopy, flow cytometry, and affinity chromatography. Its utility lies in the ability to specifically label and detect biomolecules with high sensitivity. A key characteristic of this compound is the quenching of its fluorescence upon binding to avidin or streptavidin, a property that is exploited in various binding assays.[1][2][3][4] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its use, and logical diagrams of its application workflows.

Core Physicochemical Properties

The physicochemical properties of this compound can vary slightly depending on the specific chemical linker connecting the fluorescein and biotin moieties. These linkers can influence factors such as solubility, steric hindrance, and the degree of fluorescence quenching upon binding. Below is a summary of the key properties for common variants of this compound.

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Formula | C₄₂H₅₀N₆O₈S₂ | For 5-((N-(5-(N-(6-(Biotinoyl)amino)hexanoyl)amino)pentyl)thioureidyl) fluorescein.[5] Other variants exist. |

| C₃₃H₃₂N₄O₈S | For Biotin-4-Fluorescein. | |

| Molecular Weight | 831.01 g/mol | For C₄₂H₅₀N₆O₈S₂. |

| 644.7 g/mol | For C₃₃H₃₂N₄O₈S. | |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in DMSO and DMF. Slightly soluble in aqueous buffers, especially at pH > 7. | Stock solutions are typically prepared in anhydrous DMSO. |

| Excitation Maximum (λex) | ~494 nm | Varies slightly between different commercial sources and measurement conditions. |

| Emission Maximum (λem) | ~518 nm | Varies slightly between different commercial sources and measurement conditions. |

| Extinction Coefficient (ε) | ~75,000 - 80,000 M⁻¹cm⁻¹ | At the excitation maximum. |

| Quantum Yield (Φ) | ~0.92 (free form) | The quantum yield is significantly reduced upon binding to avidin or streptavidin. |

| Storage | Store at -20°C, protected from light and moisture. | Solutions are less stable and should be freshly prepared or stored in aliquots at -20°C. |